molecular formula C14H21N3O B14460687 alpha-Allyl-alpha-(2-(dimethylamino)ethyl)-2-pyridineacetamide CAS No. 71824-57-2

alpha-Allyl-alpha-(2-(dimethylamino)ethyl)-2-pyridineacetamide

Katalognummer: B14460687
CAS-Nummer: 71824-57-2
Molekulargewicht: 247.34 g/mol
InChI-Schlüssel: QVQOOWUMTLACSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Allyl-alpha-(2-(dimethylamino)ethyl)-2-pyridineacetamide is a complex organic compound with a unique structure that includes a pyridine ring, an acetamide group, and a dimethylaminoethyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the diastereoselective tandem N-alkylation/homo- and cross-addition reactions of alpha-aldimino thioesters, which can yield anti-1,2-diamine products in good to high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Allyl-alpha-(2-(dimethylamino)ethyl)-2-pyridineacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Alpha-Allyl-alpha-(2-(dimethylamino)ethyl)-2-pyridineacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of alpha-Allyl-alpha-(2-(dimethylamino)ethyl)-2-pyridineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to alpha-Allyl-alpha-(2-(dimethylamino)ethyl)-2-pyridineacetamide include:

  • Alpha-Allyl-alpha-(2-(dimethylamino)ethyl)-2-pyridinecarboxamide
  • Alpha-Allyl-alpha-(2-(dimethylamino)ethyl)-2-pyridinepropionamide

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

71824-57-2

Molekularformel

C14H21N3O

Molekulargewicht

247.34 g/mol

IUPAC-Name

2-[2-(dimethylamino)ethyl]-2-pyridin-2-ylpent-4-enamide

InChI

InChI=1S/C14H21N3O/c1-4-8-14(13(15)18,9-11-17(2)3)12-7-5-6-10-16-12/h4-7,10H,1,8-9,11H2,2-3H3,(H2,15,18)

InChI-Schlüssel

QVQOOWUMTLACSI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCC(CC=C)(C1=CC=CC=N1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.